3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide
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Overview
Description
3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a derivative of isonicotinamide, featuring a cyclopropoxy group at the 3-position, an ethyl group at the 5-position, and a methyl group attached to the nitrogen atom. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide can be achieved through various organic synthesis techniques. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to target proteins and modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Cyclopropoxy-5-ethyl-N-methylisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethyl-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-6-14-7-10(16-9-4-5-9)11(8)12(15)13-2/h6-7,9H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
XLUCLXXCCULGER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1C(=O)NC)OC2CC2 |
Origin of Product |
United States |
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